N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.
Introduction of the Cyclopropanesulfonamide Group: This step involves the reaction of the thienopyrimidine intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide can be compared with other thienopyrimidine derivatives, such as:
3,4-Dihydro-4-oxothieno[2,3-d]pyrimidine: Similar core structure but lacks the cyclopropanesulfonamide group.
2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Contains a methyl group instead of the ethyl group.
6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Substituted with a bromine atom, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c15-11-10-9(3-6-18-10)12-7-14(11)5-4-13-19(16,17)8-1-2-8/h3,6-8,13H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXHXMFPEGIPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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